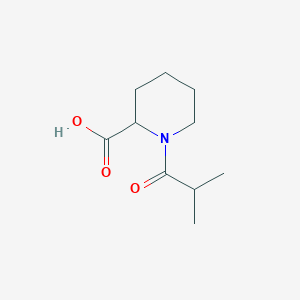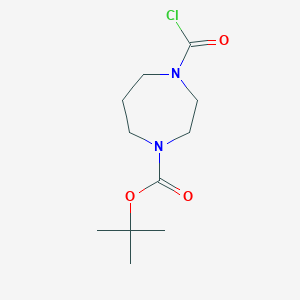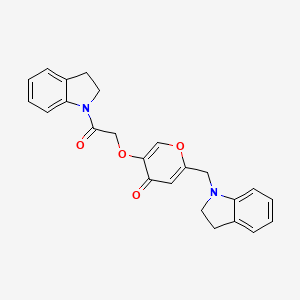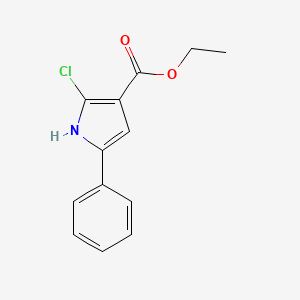
Acide 1-(2-méthylpropanoyl)pipéridine-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methylpropanoyl)piperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1103336-91-9 . It has a molecular weight of 199.25 and its IUPAC name is 1-isobutyryl-2-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “1-(2-Methylpropanoyl)piperidine-2-carboxylic acid” is 1S/C10H17NO3/c1-7(2)9(12)11-6-4-3-5-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The predicted melting point is 114.54° C , and the predicted boiling point is approximately 381.8° C at 760 mmHg . The predicted density is approximately 1.1 g/cm^3 , and the predicted refractive index is n 20D 1.50 .Applications De Recherche Scientifique
- Acide 1-(2-méthylpropanoyl)pipéridine-2-carboxylique sert de précieux élément de base dans la synthèse de divers composés pharmaceutiques. Les chercheurs l'utilisent pour créer des dérivés ayant des applications thérapeutiques potentielles. Son cycle pipéridine et sa fonction acide carboxylique le rendent polyvalent pour la conception de médicaments .
- Le groupe acide carboxylique de ce composé permet la formation de liaisons peptidiques. Les scientifiques l'utilisent comme agent de couplage en synthèse peptidique en phase solide (SPPS) pour créer des peptides et des protéines. Il facilite l'attachement des acides aminés pendant l'élongation de la chaîne .
- Les chercheurs explorent l'utilisation de ce composé dans la conception de nouveaux produits agrochimiques et pesticides. Ses caractéristiques structurales peuvent être modifiées pour améliorer les propriétés herbicides, fongicides ou insecticides .
- Les dérivés de la pipéridine présentent souvent des activités pharmacologiques intéressantes. Les scientifiques étudient le potentiel de ce composé en tant que ligand pour des récepteurs spécifiques dans le système nerveux central. Il pourrait jouer un rôle dans la découverte de médicaments pour les troubles neurologiques .
- Le cycle pipéridine fournit un échafaudage pour la création de molécules diverses. Les chercheurs l'utilisent comme matière première pour la synthèse de produits naturels, de composés bioactifs et de sondes chimiques. Sa réactivité permet une fonctionnalisation à différentes positions .
- Le centre chiral de ce composé le rend utile pour la résolution de mélanges racémiques. Il peut réagir sélectivement avec les énantiomères, conduisant à la séparation de composés optiquement actifs. Les chercheurs l'utilisent dans les processus de synthèse asymétrique et de résolution chirale .
Chimie médicinale et développement de médicaments
Synthèse peptidique
Produits agrochimiques et pesticides
Neurosciences et neuropharmacologie
Synthèse organique et biologie chimique
Agent de résolution chirale
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
1-(2-methylpropanoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(2)9(12)11-6-4-3-5-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWLGCCLNOSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2593759.png)
![5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2593760.png)
![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2593761.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2593762.png)


![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2593766.png)
![2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2593769.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2593773.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2593775.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2593776.png)


